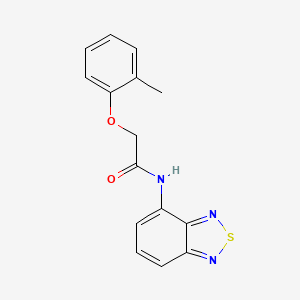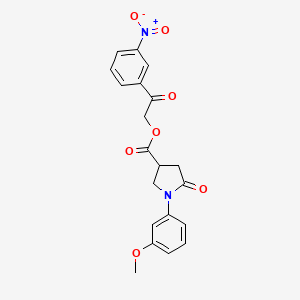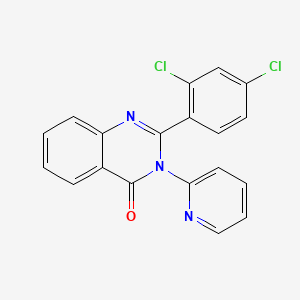![molecular formula C15H19N3OS2 B12460780 N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide](/img/structure/B12460780.png)
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a carbamothioyl group, and a hexanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the benzothiazole derivative with an isothiocyanate in the presence of a base such as triethylamine.
Attachment of the Hexanamide Chain: The final step involves the reaction of the intermediate product with hexanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, thiols, and suitable solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted benzothiazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: The compound is being investigated for its potential as an anticancer agent, with research focusing on its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
作用機序
The mechanism of action of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit key signaling pathways that regulate cell growth and proliferation, leading to the suppression of cancer cell growth and the induction of apoptosis.
類似化合物との比較
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: Benzothiazole, 2-aminobenzothiazole, 6-methylbenzothiazole.
Uniqueness: The presence of the carbamothioyl group and the hexanamide chain in this compound distinguishes it from other benzothiazole derivatives, providing it with unique chemical and biological properties.
特性
分子式 |
C15H19N3OS2 |
|---|---|
分子量 |
321.5 g/mol |
IUPAC名 |
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide |
InChI |
InChI=1S/C15H19N3OS2/c1-3-4-5-6-13(19)17-14(20)18-15-16-11-8-7-10(2)9-12(11)21-15/h7-9H,3-6H2,1-2H3,(H2,16,17,18,19,20) |
InChIキー |
JXFFWAOPPKPTGU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC(=S)NC1=NC2=C(S1)C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methylindol-3-YL)-N,N-dimethyl-2-oxoacetamide](/img/structure/B12460698.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide](/img/structure/B12460700.png)

![3-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12460709.png)


![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12460737.png)
![ethyl 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate](/img/structure/B12460750.png)


![N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B12460764.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12460765.png)
![methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12460768.png)

